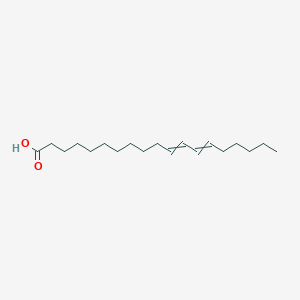

Nonadeca-11,13-dienoic acid

Description

Structure

3D Structure

Properties

CAS No. |

109241-61-4 |

|---|---|

Molecular Formula |

C19H34O2 |

Molecular Weight |

294.5 g/mol |

IUPAC Name |

nonadeca-11,13-dienoic acid |

InChI |

InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h6-9H,2-5,10-18H2,1H3,(H,20,21) |

InChI Key |

XOWYVIYJTJMJIA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CC=CCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Stereoisomerism and Structural Variants of Nonadeca 11,13 Dienoic Acid

Elucidation of Double Bond Isomerism (e.g., Z/E configurations)

The presence of two double bonds in Nonadeca-11,13-dienoic acid allows for the existence of geometric isomers, which are determined by the spatial arrangement of substituents around the double bonds. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration of each double bond as either Z (from the German zusammen, meaning "together") or E (from the German entgegen, meaning "opposite").

For each of the double bonds at the 11th and 13th positions, the substituents on each carbon atom are assigned a priority based on their atomic number. If the higher-priority groups are on the same side of the double bond, the configuration is designated as Z. If they are on opposite sides, the configuration is E. This leads to four possible geometric isomers for this compound:

(11Z,13Z)-Nonadeca-11,13-dienoic acid

(11E,13E)-Nonadeca-11,13-dienoic acid

(11Z,13E)-Nonadeca-11,13-dienoic acid

(11E,13Z)-Nonadeca-11,13-dienoic acid

The geometric configuration of these isomers significantly influences their physical properties, such as melting point and boiling point, as well as their chemical reactivity and biological activity. The Z configuration typically results in a bent molecular shape, leading to lower melting points compared to the more linear E isomers.

| Isomer | Configuration at C11 | Configuration at C13 | Expected Molecular Shape |

|---|---|---|---|

| (11Z,13Z) | Z (cis) | Z (cis) | Bent |

| (11E,13E) | E (trans) | E (trans) | Linear |

| (11Z,13E) | Z (cis) | E (trans) | Intermediate |

| (11E,13Z) | E (trans) | Z (cis) | Intermediate |

Positional Isomerism of Double Bonds in Nonadecadienoic Acids (e.g., 10,13-dienoic vs. 11,13-dienoic acid)

Positional isomers of nonadecadienoic acid have the same molecular formula (C19H34O2) but differ in the location of their double bonds along the carbon chain. A notable positional isomer of this compound is Nonadeca-10,13-dienoic acid. In the latter, the double bonds are located at the 10th and 13th carbon positions.

The positioning of the double bonds has a profound impact on the molecule's chemical and physical properties. For instance, the conjugated system of double bonds in this compound (where the double bonds are separated by a single bond) results in different electronic properties and reactivity compared to the non-conjugated system in Nonadeca-10,13-dienoic acid (where the double bonds are separated by more than one single bond).

One specific isomer, (10Z,13Z)-nonadeca-10,13-dienoic acid, is a polyunsaturated fatty acid that has been a subject of interest in biochemical research, particularly in studies related to lipid metabolism and membrane biology nih.gov.

Characterization of Structural Analogues and Derivatives

Structural analogues and derivatives of this compound are compounds that are structurally similar but have modifications to the parent molecule. These modifications can include changes to the carboxylic acid group, the hydrocarbon chain, or the double bonds.

Common derivatives of fatty acids include esters, amides, and alcohols. For example, the methyl ester of this compound would be formed by reacting the carboxylic acid with methanol (B129727). Amides can be synthesized by reacting the fatty acid with an amine. These derivatives often have different physical and chemical properties, such as altered solubility and reactivity.

Structural analogues can also include molecules with additional functional groups, such as hydroxyl groups. For instance, a hydroxylated analogue of this compound would have a hydroxyl (-OH) group at one of the carbon atoms in the chain. The position and stereochemistry of this hydroxyl group would further increase the number of possible isomers.

| Type of Analogue/Derivative | General Structure | Potential Change in Properties |

|---|---|---|

| Methyl Ester | R-COOCH3 | Increased volatility, decreased polarity |

| Amide | R-CONH2, R-CONHR', R-CONR'R'' | Can be neutral or basic, altered solubility |

| Hydroxylated Analogue | Fatty acid with one or more -OH groups | Increased polarity and water solubility |

Biosynthesis and Metabolic Pathways of Nonadeca 11,13 Dienoic Acid

Enzymatic Pathways for Dienoic Acid Formation

The creation of double bonds in a fatty acid chain to form a dienoic acid is a highly regulated enzymatic process. The key enzyme families likely involved in the synthesis of a compound like Nonadeca-11,13-dienoic acid are discussed below.

Fatty acid desaturase 2 (FAD2) enzymes are crucial in the biosynthesis of polyunsaturated fatty acids. These enzymes introduce a double bond at a specific position in a fatty acid chain. In plants, FAD2 is a microsomal oleate (B1233923) Δ12-desaturase that converts oleic acid (18:1) into linoleic acid (18:2) by inserting a double bond at the Δ12 position. This action is fundamental to the profile of fatty acids in seeds.

The activity of FAD2 leads to an increased content of dienoic fatty acids. While the direct action of a FAD2 enzyme on a C19 precursor to form this compound has not been specifically described, it is plausible that a desaturase with appropriate substrate specificity could perform such a conversion. Different isoforms of FAD2 exist, with varying expression patterns and substrate specificities, suggesting a potential for the synthesis of a variety of dienoic acids.

Table 1: General Characteristics of FAD2 Enzymes

| Property | Description |

| Enzyme Class | Oxidoreductase |

| Location | Endoplasmic Reticulum (microsomal) |

| Function | Introduces a cis-double bond in a fatty acid chain |

| Common Substrate | Oleic Acid (C18:1) |

| Common Product | Linoleic Acid (C18:2) |

| Cofactors | Iron, NADH |

Note: This table represents the general characteristics of FAD2 enzymes; specific details for an enzyme acting on a C19 precursor for this compound are not available.

The lipoxygenase (LOX) pathway is another significant route for the modification of polyunsaturated fatty acids. Lipoxygenases are non-heme iron-containing dioxygenases that catalyze the addition of molecular oxygen to polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure. This reaction forms a fatty acid hydroperoxide.

In plants, LOX enzymes are involved in various physiological processes, including defense against pathogens and wound healing. The initial products of the LOX pathway, fatty acid hydroperoxides, can be further metabolized by other enzymes, including hydroperoxide lyase. While the specific involvement of the LOX pathway in the direct synthesis of this compound is not documented, it is a key pathway in the metabolism of long-chain fatty acids that could lead to a variety of oxidized and modified products.

Hydroperoxide lyase (HPL) is an enzyme that cleaves the carbon-carbon bond of fatty acid hydroperoxides produced by the lipoxygenase pathway. This cleavage results in the formation of a volatile aldehyde and an ω-oxo-acid. HPLs are members of the cytochrome P450 family.

For instance, the cleavage of 13-hydroperoxylinolenic acid by HPL can yield 13-oxo-trideca-9,11-dienoic acid. frontiersin.org This demonstrates the potential of the HPL pathway to generate novel dienoic acids. Although a direct pathway to this compound via HPL has not been reported, it is conceivable that a specific HPL could act on a C19 or larger hydroperoxide precursor to yield a C19 dienoic acid.

Table 2: Overview of the Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) Pathway

| Step | Enzyme | Substrate (Example) | Product (Example) |

| 1 | Lipoxygenase (LOX) | Linolenic Acid | 13-Hydroperoxylinolenic Acid |

| 2 | Hydroperoxide Lyase (HPL) | 13-Hydroperoxylinolenic Acid | 12-oxo-9(Z)-dodecenoic acid and hexanal |

Note: This table provides a general example of the LOX/HPL pathway. The specific substrates and products related to this compound synthesis are not known.

Precursor Incorporation and Metabolic Flux Analysis

Detailed studies on the specific precursor molecules for the biosynthesis of this compound are not available in the current scientific literature. It is likely that a C19 monounsaturated fatty acid would serve as the immediate precursor for a desaturation reaction, or a longer-chain polyunsaturated fatty acid could be a substrate for cleavage by the LOX/HPL pathway.

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions in a biological system. creative-proteomics.comnih.govnih.govresearchgate.net This methodology has been applied to study fatty acid metabolism in various organisms. However, to date, there have been no published MFA studies specifically investigating the biosynthetic pathway and metabolic flux leading to the production of this compound.

Comparative Analysis of Biosynthetic Routes in Different Organisms

The biosynthesis of fatty acids can vary significantly between different organisms, including plants, fungi, and bacteria. These differences often lie in the specificities of the enzymes involved, such as the fatty acid desaturases.

Currently, there is a lack of comparative studies on the biosynthesis of this compound across different organisms. The presence and specific function of the enzymatic machinery required for its synthesis have not been established in any particular species. Further research is needed to identify organisms that produce this specific dienoic acid and to elucidate the comparative aspects of its biosynthetic pathways.

Synthetic Chemistry of Nonadeca 11,13 Dienoic Acid and Analogues

Stereoselective Synthesis Methodologies

The precise arrangement of atoms, or stereochemistry, within a molecule is crucial for its biological function. Therefore, developing methods that selectively produce a specific stereoisomer is a primary goal in the synthesis of nonadeca-11,13-dienoic acid and its analogues.

Ti-Catalyzed Cross-Cyclomagnesiation of Dienes

A powerful and efficient method for the stereoselective synthesis of dienoic acids involves the titanium-catalyzed cross-cyclomagnesiation of 1,2-dienes (allenes). sciforum.netresearchgate.net This reaction utilizes a Cp2TiCl2 catalyst and a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), to couple two different allene (B1206475) molecules. sciforum.netresearchgate.netnih.gov The process is highly regio- and stereoselective, yielding unsymmetrical, functionally substituted 1Z,5Z-dienes. researchgate.net These dienes can then be oxidized to produce the desired nZ,(n+4)Z-dienoic acids. researchgate.net

This methodology has been successfully applied to the synthesis of a variety of natural and synthetic di- and trienoic fatty acids. sciforum.net For instance, the cross-cyclomagnesiation of terminal aliphatic allenes with the tetrahydropyran (B127337) (THP) ether of hepta-5,6-dien-1-ol, followed by oxidation, yields (5Z,9Z)-dienoic acids. rsc.org The reaction proceeds through a proposed titanacyclopentadiene intermediate. acs.org

A key advantage of this method is the ability to generate complex, unsymmetrical dienoic acids in high yields and with excellent stereochemical purity (>98%). researchgate.netrsc.org The reaction conditions are typically mild, involving stirring the reactants at room temperature. acs.org

Table 1: Examples of Ti-Catalyzed Cross-Cyclomagnesiation for Dienoic Acid Synthesis

| Starting Allenes | Product after Hydrolysis & Oxidation | Yield | Stereoselectivity | Reference |

| Terminal aliphatic allenes and THP ether of hepta-5,6-dien-1-ol | (5Z,9Z)-Dienoic acids | 61-67% | >98% | rsc.org |

| (6Z)-Heptadeca-1,2,6-triene and trideca-11,12-dien-1-ol THP acetal | (11Z,15Z,19Z)-Triaconta-11,15,19-trienoic acid | ~60% (overall) | High | nih.govacs.org |

| 1,2-Tridecadiene and 2-(5,6-heptadien-1-yloxy)tetrahydropyran | (5Z,9Z)-Icosa-5,9-dienoic acid | High | High | mdpi.com |

| Nonadeca-1,2-diene and 2-tetradeca-12,13-dien-1-yl-1,3-dioxolane | (13Z,17Z)-Tetraconta-13,17-dienal (precursor to dienoic acid) | 79% | >98% | nih.govacs.org |

Polyacetylenic Approaches

The synthesis of dienoic acids can also be achieved through polyacetylenic precursors. Marine organisms are a rich source of polyacetylenic compounds, which can serve as starting materials or inspiration for synthetic routes. acs.orgmdpi.com The Corey-Fuchs reaction, for example, is a well-established method for the one-carbon homologation of an aldehyde to a terminal alkyne, which can be a key step in building the carbon backbone of a polyacetylenic fatty acid. rsc.org

Lindlar Reduction in Z-Stereoselective Synthesis

The Lindlar catalyst, a poisoned palladium catalyst, is a cornerstone of stereoselective synthesis, particularly for the formation of Z-(cis)-alkenes from alkynes. wikipedia.orgchem-station.commasterorganicchemistry.com This catalyst, typically composed of palladium on calcium carbonate or barium sulfate (B86663) treated with lead acetate (B1210297) and quinoline, facilitates the syn-addition of hydrogen to an alkyne, resulting in the desired cis-alkene without over-reduction to the alkane. wikipedia.orgchem-station.com

This method is crucial in the synthesis of dienoic acids where one or more of the double bonds must have a Z-configuration. For example, the total synthesis of (5Z,9Z)-eicosa-5,9-dienoic acid was achieved using a Z-selective Lindlar reduction as a key step. rsc.org However, the success of Lindlar reduction can be substrate-dependent, and in some cases, alternative catalysts like P-2 nickel may be required to achieve the desired transformation. nih.gov

Arndt-Eistert Homologation for Chain Extension

The Arndt-Eistert reaction is a classic method for the one-carbon homologation of a carboxylic acid. colab.wsorganic-chemistry.orgambeed.comwikipedia.org This reaction sequence involves the conversion of a carboxylic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. organic-chemistry.orgwikipedia.org Subsequent Wolff rearrangement of the diazoketone in the presence of a nucleophile, such as water, yields the homologous carboxylic acid. organic-chemistry.orgissuu.com

This method has been successfully used to synthesize higher fatty acids, including nonadecanoic acid from stearic acid. colab.ws In the context of dienoic acid synthesis, the Arndt-Eistert homologation can be a valuable tool for extending the carbon chain of a fatty acid precursor while maintaining the existing stereochemistry of the double bonds. researchgate.net It offers a reliable way to build the long carbon chains characteristic of these molecules. nih.govorganic-chemistry.org

Convergent Synthesis Strategies for Complex Dienoic Acids

In a convergent synthesis of a complex dienoic acid, the molecule is conceptually broken down into smaller, more manageable building blocks. Each of these fragments is synthesized separately and then coupled together in the final stages of the synthesis. numberanalytics.com This approach allows for greater flexibility and efficiency, as the synthesis of each fragment can be optimized independently. An example of a convergent approach is the synthesis of proteins of up to 300 amino acids via chemical ligation of smaller peptide fragments. wikipedia.orgscholarsresearchlibrary.com

Derivatization and Chemical Modification for Structure-Activity Relationship Studies

To understand how the structure of this compound and its analogues relates to their biological activity, researchers synthesize various derivatives and modified versions of the parent compound. nih.govresearchmap.jp These structure-activity relationship (SAR) studies are crucial for identifying the key structural features responsible for the observed biological effects and for designing new, more potent, or selective compounds. researchmap.jp

Modifications can be made to various parts of the molecule, such as the carboxylic acid group, the conjugated diene system, and the aliphatic chain. researchmap.jp For example, in a study of (2Z,4E)-5-phenylpenta-2,4-dienoic acid, analogues were synthesized by altering the conjugated diene, the aromatic group, and the carboxylic acid to determine their importance for the inhibition of lettuce root gravitropic bending. researchmap.jp

The synthesis of hybrid molecules, where a dienoic acid moiety is combined with another biologically active scaffold, is another strategy employed in SAR studies. For instance, hybrid molecules containing a (5Z,9Z)-diene acid fragment and an oleanolic acid fragment have been synthesized to explore their potential as antitumor agents. mdpi.com These studies have shown that the presence of the 1Z,5Z-diene fragment is often critical for the biological activity of these compounds. mdpi.com

Green Chemistry Principles in Dienoic Acid Synthesis

The application of green chemistry principles to the synthesis of dienoic acids, including this compound and its analogues like conjugated linoleic acids (CLAs), is a pivotal step towards developing more sustainable and environmentally responsible chemical processes. scispace.com These principles focus on reducing waste, using less hazardous materials, improving energy efficiency, and utilizing renewable resources. scispace.comsigmaaldrich.com

Use of Renewable Feedstocks

A cornerstone of green chemistry is the use of renewable raw materials instead of depleting fossil fuels. sigmaaldrich.com In the context of dienoic acid synthesis, vegetable oils and their constituent fatty acids are ideal renewable feedstocks. wiley.comresearchgate.net

Plant Oils: Oils such as sunflower oil, olive oil, and castor oil are rich sources of unsaturated fatty acids like linoleic acid and oleic acid. mdpi.comnih.gov These can be converted into valuable conjugated dienoic acids. For instance, high-oleic sunflower oil, with an oleic acid content exceeding 90%, is a readily available starting material. mdpi.com The reliance on oil crops and petroleum for producing oleochemicals is environmentally unsustainable, making bio-based routes from plant oils an important alternative. warf.org

Enzymatic Conversion: A novel and efficient method has been developed to convert plant oil directly into specific CLAs. nih.gov One such system uses a synergistic combination of enzymes to produce trans-10,cis-12-CLA from sunflower oil, achieving a high conversion ratio. nih.gov This approach not only uses a renewable feedstock but also employs a green catalytic system. nih.gov

Biocatalysis and Safer Reagents

Green chemistry encourages the use of catalytic reagents over stoichiometric ones and prioritizes substances with low or no toxicity. sigmaaldrich.comacs.org Biocatalysis, using enzymes, excels in this area by offering high selectivity and operating under mild conditions. mdpi.comresearchgate.net

Enzyme-based Systems: Lipases and isomerases are central to the green synthesis of CLAs. A synergistic system using immobilized Propionibacterium acnes isomerase (PAI) and Rhizopus oryzae lipase (B570770) (ROL) has been shown to be highly effective. nih.gov The lipase hydrolyzes triglycerides in the plant oil, while the isomerase converts the resulting linoleic acid into CLA. nih.gov This enzymatic approach avoids the harsh chemicals, such as strong alkalis (KOH or NaOH), and high temperatures often used in traditional isomerization methods. researchgate.netresearchgate.net

Advantages of Biocatalysis:

Specificity: Enzymes can react with specific sites on a molecule, often eliminating the need for protection/deprotection steps, which reduces the use of additional reagents and waste generation. scispace.comacs.org

Mild Conditions: Enzymatic reactions typically occur at ambient temperatures and pressures and near neutral pH, significantly reducing the energy requirements of the process. nih.govmdpi.com

Reduced Waste: By replacing chemical catalysts, enzymes can simplify product purification and reduce hazardous waste streams. mdpi.com

A summary of a notable biocatalytic system is presented below.

| Catalyst System | Feedstock | Product | Key Findings |

| Immobilized Propionibacterium acnes isomerase (PAI) & Rhizopus oryzae lipase (ROL) | Sunflower Oil (200 g/L) | trans-10,cis-12-CLA (109 g/L) | Linoleic acid to CLA conversion ratio of 90.5%; represents a promising method for large-scale production. nih.gov |

Energy Efficiency and Alternative Reaction Conditions

Minimizing the energy footprint of chemical processes is a key green objective. sigmaaldrich.com This can be achieved by designing reactions that run at ambient temperature and pressure or by using alternative energy sources that improve efficiency. sigmaaldrich.com

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a sustainable and efficient technique for producing CLAs. researchgate.net This method can significantly accelerate reaction rates compared to conventional heating. researchgate.net For example, microwave-assisted isomerization of linoleic acid in propylene (B89431) glycol has been used to selectively synthesize bioactive CLA isomers. researchgate.net

Solvent-Free and Safer Solvent Systems: The choice of solvent is critical, as solvents often contribute significantly to the waste and environmental impact of a process. sigmaaldrich.com Green chemistry advocates for minimizing solvent use or replacing hazardous organic solvents with benign alternatives like water or bio-based solvents. researchgate.netrsc.org Research has demonstrated the synthesis of CLAs using propylene glycol, a greener solvent alternative, under microwave conditions. researchgate.net In some cases, solvent-free reaction conditions have been developed, further enhancing the sustainability of the synthesis. smolecule.com

Atom Economy and Waste Prevention

Atom economy, a concept developed by Barry Trost, is a measure of how efficiently reactants are converted into the final product. acs.org Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the desired product, thereby preventing waste at its source. sigmaaldrich.comacs.org

Catalytic Routes: Catalytic processes are inherently more atom-economical than stoichiometric reactions because the catalyst is not consumed. acs.org The development of palladium-catalyzed carbonylation of 1,3-dienes to produce dicarboxylic acid esters is an example of a 100% atom-economic reaction that makes production more environmentally friendly. rsc.org Similarly, the Reppe synthesis method, which uses a homogeneous catalyst to convert olefins, carbon monoxide, and a nucleophile into carbonyl acids, is noted for its good atom economy. google.com

Domino Reactions: Designing syntheses that involve domino or tandem reactions, where multiple bond-forming events occur in a single step without isolating intermediates, can significantly improve atom economy and reduce waste. nih.gov A direct synthesis of functionalized and stereodefined dienes has been reported using a domino allylic alkylation/electrocyclic ring-opening sequence, highlighting an atom-economical approach. nih.gov While not specific to this compound, these strategies represent the forefront of green synthetic design applicable to dienoic acid analogues.

Analytical Methodologies for Nonadeca 11,13 Dienoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool in the analysis of fatty acids, enabling the separation of Nonadeca-11,13-dienoic acid from other lipid components. The choice of chromatographic method depends on the sample matrix, the required sensitivity, and the specific analytical goal.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For fatty acids like this compound, a derivatization step is typically required to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs). This is often achieved through acid-catalyzed or base-catalyzed methylation aocs.orgmdpi.com.

The separation of FAMEs is achieved on a capillary column, often a highly polar one (e.g., CP-Sil 88™ or BPX-70™), which allows for the resolution of positional and geometric isomers of conjugated fatty acids aocs.orgnih.gov. The retention time of the this compound methyl ester helps in its initial identification. Following separation by GC, the molecules are introduced into the mass spectrometer, which provides information on the mass-to-charge ratio of the compound and its fragments, confirming its identity. The fragmentation pattern is a unique fingerprint for the molecule taylorfrancis.comyoutube.com.

Table 1: Representative GC-MS Parameters for the Analysis of Conjugated Fatty Acid Methyl Esters

| Parameter | Typical Value/Condition |

| Column | Highly polar capillary column (e.g., 100 m x 0.25 mm ID, 0.2 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 60°C, ramped to 240°C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Ion Trap |

| Derivatization | Conversion to Fatty Acid Methyl Esters (FAMEs) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally labile compounds, making it suitable for the analysis of underivatized fatty acids. For conjugated dienoic acids, reversed-phase HPLC (RP-HPLC) and silver-ion HPLC (Ag+-HPLC) are commonly employed.

RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. The elution order can help in the identification of different fatty acid isomers. Detection is often performed using a photodiode array (PDA) detector, which can be set to a wavelength where conjugated dienes absorb, typically around 234 nm oup.com.

Ag+-HPLC is particularly useful for separating isomers of unsaturated fatty acids. The stationary phase is impregnated with silver ions, which interact with the double bonds of the fatty acids. This allows for the separation of isomers based on the number, position, and geometry (cis/trans) of their double bonds nih.gov.

Table 2: Illustrative HPLC Conditions for Conjugated Fatty Acid Analysis

| Parameter | Reversed-Phase HPLC | Silver-Ion HPLC |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Silver-ion impregnated silica |

| Mobile Phase | Acetonitrile/Water/Acetic Acid gradient | Hexane with a small percentage of Acetonitrile |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | Photodiode Array (PDA) at 234 nm | Photodiode Array (PDA) at 234 nm |

| Temperature | Ambient or controlled (e.g., 30 °C) | Ambient |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly valuable for analyzing complex biological samples where this compound may be present at low concentrations nih.govlcms.cznih.gov. The initial separation is achieved using an LC system, often with a reversed-phase column. The eluent is then introduced into the mass spectrometer.

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) corresponding to the deprotonated molecule of this compound ([M-H]⁻) is selected and then fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and allows for accurate quantification even in complex matrices nih.govthermofisher.com.

Table 3: General LC-MS/MS Parameters for Polyunsaturated Fatty Acid Quantification

| Parameter | Typical Setting |

| LC Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate (B1210297) |

| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MS Analysis | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 293.2 (for C19H34O2) |

| Product Ions | Dependent on fragmentation pattern |

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to characterize this compound.

¹H NMR provides information about the different types of protons in the molecule and their connectivity. For a conjugated diene system like that in this compound, the olefinic protons (H-11, H-12, H-13, and H-14) will have characteristic chemical shifts in the range of 5.3 to 6.5 ppm bohrium.commdpi.comnih.gov. The coupling constants between these protons can help determine the geometry (cis or trans) of the double bonds.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbons of the carboxylic acid group, the conjugated double bonds, and the aliphatic chain will each have distinct chemical shifts. The olefinic carbons in conjugated systems typically resonate in the region of 120-140 ppm.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for a Conjugated Diene System in a Long-Chain Fatty Acid

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxyl (C1) | - | ~179-180 |

| α-CH₂ (C2) | ~2.35 (t) | ~34 |

| β-CH₂ (C3) | ~1.63 (m) | ~25 |

| Aliphatic Chain (-CH₂-)n | ~1.2-1.4 (m) | ~29-32 |

| Allylic (-CH₂) | ~2.0-2.2 (m) | ~27-33 |

| Olefinic (=CH-) | ~5.3-6.5 (m) | ~120-140 |

| Terminal Methyl (-CH₃) | ~0.88 (t) | ~14 |

Note: These are representative values for conjugated linoleic acid and similar structures; specific shifts for this compound would require experimental determination. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands corresponding to its carboxylic acid and conjugated diene functionalities.

The carboxylic acid group will exhibit a strong, broad O-H stretching band around 2500-3300 cm⁻¹ and a sharp, intense C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. The presence of conjugation can shift the C=C stretching vibration, which typically appears in the 1600-1680 cm⁻¹ region. The C-H stretching vibrations of the aliphatic chain are observed just below 3000 cm⁻¹, while the C-H stretching of the vinylic groups appears just above 3000 cm⁻¹. Out-of-plane C-H bending vibrations (wagging) can provide information about the stereochemistry of the double bonds, with trans double bonds showing a characteristic band around 965 cm⁻¹ aocs.org.

Table 5: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Aliphatic Chain | C-H stretch | 2850-2960 |

| Vinylic | =C-H stretch | 3000-3100 |

| Carbonyl | C=O stretch | 1700-1725 |

| Alkene (Conjugated) | C=C stretch | ~1600-1650 |

| Alkene (trans) | C-H out-of-plane bend | ~965 |

Note: These are general ranges for the specified functional groups. aocs.orgnih.govepa.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental technique for the structural analysis and quantification of this compound. When analyzed by MS, fatty acids can provide information on their carbon number and degree of unsaturation. researchgate.net Typically, electrospray ionization (ESI) in negative ion mode is used for the analysis of underivatized fatty acids, which generates a carboxylate anion ([M-H]⁻). lipidmaps.orgrsc.org

However, collision-induced dissociation (CID) of this precursor ion often yields limited structural information. The fragmentation is typically not sufficient to pinpoint the exact location of the double bonds within the aliphatic chain. rsc.orgsciex.com Common fragments observed are due to the neutral loss of water ([M-H-H₂O]⁻) or carbon dioxide ([M-H-CO₂]⁻), which are not structurally definitive for isomers. rsc.orgnih.gov

To overcome this limitation, several strategies are employed:

Derivatization: Converting the carboxylic acid to an ester (e.g., methyl or pentafluorobenzyl ester) is a common practice, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. sciex.comechemcom.com This enhances volatility and can lead to more informative fragmentation patterns upon electron ionization (EI). nih.gov For Liquid Chromatography (LC)-MS/MS, derivatization with a charge-carrying reagent can improve sensitivity and promote charge-remote fragmentation. sciex.comnih.gov

Charge-Remote Fragmentation (CRF): This technique, often used with derivatized fatty acids, allows for the dissociation of the long aliphatic chain. researchgate.netnih.gov CRF provides clear fragmentation patterns that can help determine the composition of fatty acid isomers, sometimes even without chromatographic separation. nih.gov

Advanced Fragmentation Techniques: Modern mass spectrometers offer alternative fragmentation methods that provide more detailed structural information than traditional CID. Electron Activated Dissociation (EAD), for instance, can generate diagnostic fragments by inducing cleavage of the carbon-carbon bonds along the fatty acid chain, allowing for the precise localization of double bonds. sciex.com

The table below summarizes common ion fragments observed in the mass spectrometric analysis of dienoic fatty acids.

| Ionization/Fragmentation Method | Precursor Ion | Characteristic Fragment Ions/Losses | Structural Information Gained |

| ESI-CID (Negative Ion) | [M-H]⁻ | Neutral loss of H₂O, Neutral loss of CO₂ | Molecular Weight, Degree of Unsaturation |

| GC-EI (as Methyl Ester) | [M]⁺ | McLafferty rearrangement ion (m/z 74) | Confirms methyl ester structure |

| ESI-CRF (Derivatized) | [M+reagent]⁺ | Series of ions from cleavage along the alkyl chain | Potential localization of double bonds |

| ESI-EAD (Derivatized) | [M+reagent]⁺ | Successive cleavage of C-C bonds | Precise localization of double bonds |

This table is a generalized representation based on fatty acid analysis.

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., Raman Scattering)

Beyond mass spectrometry, advanced spectroscopic techniques are invaluable for the non-destructive structural elucidation of this compound. Raman spectroscopy, in particular, is highly effective for characterizing conjugated dienoic fatty acids due to its sensitivity to the vibrations of C=C double bonds. acs.org

The key feature of this compound is its conjugated double bond system (C=C-C=C). This system gives rise to specific and characteristic signals in a Raman spectrum that are distinct from those of non-conjugated fatty acids. researchgate.net Studies on analogous conjugated linoleic acids (CLAs) have identified specific Raman bands associated with the cis,trans conjugated C=C bonds. acs.orgresearchgate.net These findings can be extrapolated to identify this compound.

Specific Raman signals include:

A strong band around 1650-1660 cm⁻¹ corresponding to the symmetric stretching vibration of the conjugated C=C bonds. acs.org

A band near 1438 cm⁻¹ , which is attributed to the CH₂ scissoring deformation and is also sensitive to the presence of CLA isomers. acs.orgacs.org

A peak in the C-H stretching region, near 3006 cm⁻¹ , associated with the =C-H bonds of the ethylenic groups within the conjugated system. acs.orgresearchgate.net

Raman spectroscopy can not only identify the presence of the conjugated diene but can also be developed into a quantitative method. By calibrating the intensity of these specific Raman signals, it is possible to accurately measure the concentration of conjugated dienoic acids in complex mixtures like milk fat. acs.org Raman imaging, an extension of this technique, can even be used to track the metabolism and distribution of specific fatty acids within single cells. nih.gov

The following table details the characteristic Raman bands relevant to the structural analysis of this compound, based on data from similar conjugated fatty acids.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Significance for this compound |

| ~3006 | =C-H Stretching | Confirms the presence of ethylenic groups in the conjugated system. acs.org |

| ~2925 / ~2855 | Asymmetric / Symmetric C-H Stretching (CH₂) | Characteristic of the aliphatic backbone. acs.org |

| ~1743 | C=O Stretching | Identifies the carboxylic acid ester group. acs.org |

| ~1652 | C=C Symmetric Stretching | Key diagnostic peak for the conjugated diene system. acs.orgresearchgate.net |

| ~1438 | CH₂ Scissoring Deformation | Sensitive to the structure of conjugated isomers. acs.orgacs.org |

| ~1270 | In-plane =C-H Deformation | Characteristic of cis-double bonds. acs.org |

Advanced Lipidomics Approaches for Profiling Dienoic Acids

Lipidomics aims to perform a comprehensive and quantitative analysis of the complete set of lipids (the lipidome) in a biological system. nih.gov Advanced lipidomics approaches, predominantly based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are powerful tools for profiling dienoic acids like this compound in complex biological samples such as plasma, tissues, or cells. jsbms.jpunitn.it

These high-throughput platforms can identify and measure hundreds of different lipid species, providing a detailed snapshot of lipid metabolism. nih.govbaker.edu.au The analysis of dienoic acids within a lipidomics framework can be approached in two ways:

Targeted Lipidomics: This approach is used for the quantitative measurement of a predefined list of lipids, including specific dienoic acids. jsbms.jp Using highly sensitive triple quadrupole mass spectrometers, this method employs techniques like Multiple Reaction Monitoring (MRM) to achieve high specificity and accurate quantification. mdpi.com The use of stable isotope-labeled internal standards is crucial for correcting for variations in sample extraction and instrument response, enabling semi-quantitative or fully quantitative results. baker.edu.au

Untargeted Lipidomics: This exploratory approach aims to measure as many lipids as possible in a sample to identify changes in response to stimuli or disease. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, are used to acquire comprehensive spectral data. baker.edu.aunih.gov Putative identification of this compound and its metabolites is achieved by matching accurate mass measurements and MS/MS fragmentation patterns against lipid databases and spectral libraries. geneethic.com.tr

The workflow for lipidomics profiling involves several key steps:

Lipid Extraction: Efficient extraction from biological matrices using methods like Folch or Bligh-Dyer extraction.

Chromatographic Separation: Separation of lipid classes and isomers using reverse-phase or hydrophilic interaction liquid chromatography (HILIC).

Mass Spectrometric Detection: Analysis using high-sensitivity and high-resolution mass spectrometers, often acquiring data in both positive and negative ion modes to maximize coverage of different lipid classes. youtube.com

Data Processing and Analysis: Complex datasets are processed using specialized software to identify peaks, perform quantitation, and match spectral data to libraries for lipid identification. geneethic.com.tr Statistical analysis is then used to identify significant changes in lipid profiles and discover potential biomarkers. nih.gov

Through these advanced lipidomics strategies, the presence, quantity, and metabolic transformations of this compound can be thoroughly investigated within a broader biological context. nih.govjsbms.jp

Structure Activity Relationship Sar Studies for Nonadeca 11,13 Dienoic Acid Analogues

Influence of Double Bond Position and Stereochemistry on Biological Activity

Research on various unsaturated fatty acids has consistently shown that altering the location of double bonds can significantly impact their biological effects. nih.gov For instance, studies on linoleate (B1235992) isomerase, an enzyme involved in the biohydrogenation of unsaturated fatty acids, have demonstrated a strict requirement for a cis-9, cis-12-diene system for substrate activity. researchgate.net While many other unsaturated fatty acids can act as inhibitors, their potency is influenced by the double bond positions. researchgate.net This highlights that even subtle shifts in the placement of unsaturation can switch a molecule from a substrate to an inhibitor or alter its inhibitory strength.

The stereochemistry of the double bonds is equally important. The cis or trans configuration affects the three-dimensional structure of the fatty acid. Cis double bonds introduce a kink in the hydrocarbon chain, while trans double bonds result in a more linear, extended conformation. These conformational differences can dramatically alter how the molecule fits into the binding pocket of a protein. While some studies have found that cis versus trans configuration had no measurable impact in certain contexts, such as odorant recognition in the rat olfactory system, other research emphasizes its pivotal role. nih.govnih.gov For example, in the context of α-GalCer analogues, which are potent immune modulators, the introduction of double bonds into the N-acyl chain can significantly alter the cytokine response profiles. bham.ac.uk Specifically, analogues with two double bonds in the acyl chain maintained a TH2 cytokine profile while drastically reducing TH1 responses, suggesting a critical role for the double bond configuration in directing the immune response. bham.ac.uk

The following table summarizes the influence of double bond characteristics on the biological activity of fatty acid analogues based on findings from related compounds.

| Structural Feature | Influence on Biological Activity | Example |

| Double Bond Position | The specific location of double bonds is often crucial for substrate recognition and can determine whether a compound acts as a substrate or an inhibitor. | Linoleate isomerase requires a cis-9, cis-12-diene system for activity. researchgate.net |

| Double Bond Stereochemistry (cis vs. trans) | The geometric configuration of double bonds affects the molecule's three-dimensional shape, influencing its binding to target proteins and subsequent biological response. | Analogues of α-GalCer with double bonds in the N-acyl chain show altered TH1/TH2 cytokine profiles. bham.ac.uk |

Impact of Chain Length and Substitutions on Mechanistic Effects

The length of the carbon chain and the presence of various substituent groups are additional structural parameters that significantly modulate the biological activity of fatty acid analogues. These modifications can influence properties such as hydrophobicity, steric hindrance, and the potential for hydrogen bonding, all of which are critical for molecular interactions. researchgate.netnih.gov

The introduction of substituent groups onto the fatty acid backbone can also have profound effects. The nature and position of these substituents can alter the electronic properties and steric profile of the molecule. For example, the presence of amine and thiol groups on an omega-substituted fatty acid chain was found to be unfavorable for certain enzymatic reactions. nih.gov In SAR studies of benzylideneacetophenones, the presence of electron-donating groups on the aromatic rings was found to enhance anti-inflammatory and antioxidant activity. nih.gov This indicates that the electronic nature of substituents plays a significant role in the biological activity. Furthermore, the introduction of a hydroxyl group at a specific position (C4') in α-GalCer analogues was shown to be a key determinant in antigen recognition and activity. bham.ac.uk

The table below illustrates the impact of chain length and substitutions on the biological effects of fatty acid analogues.

| Structural Modification | Impact on Mechanistic Effects | Example |

| Chain Length | Alters hydrophobicity and steric fit within binding sites, influencing the potency and nature of the biological response. | Truncated phytosphingosine (B30862) chains in α-GalCer analogues skew the immune response towards TH2. bham.ac.uk |

| Substitutions | Modifies electronic properties, steric hindrance, and hydrogen bonding potential, thereby affecting molecular interactions and biological activity. | Electron-donating groups on benzylideneacetophenones enhance anti-inflammatory activity. nih.gov |

Computational Approaches for SAR Analysis (e.g., Molecular Docking)

In addition to experimental methods, computational approaches play an increasingly important role in understanding the structure-activity relationships of bioactive molecules like Nonadeca-11,13-dienoic acid analogues. nih.gov Techniques such as molecular docking provide valuable insights into how these molecules might interact with their protein targets at an atomic level. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, a fatty acid analogue) when bound to a receptor or enzyme. mdpi.com This allows researchers to visualize potential binding modes and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov For example, molecular docking studies on ceramides (B1148491) revealed interactions with membrane proteins and enzymes in bacteria through hydrogen bonding of functional groups. nih.gov By comparing the docking scores and binding poses of a series of analogues, it is possible to rationalize their observed biological activities and guide the design of new compounds with improved properties. mdpi.com

More advanced computational strategies, such as the cross-structure-activity relationship (C-SAR) approach, leverage cheminformatics and molecular docking to analyze large chemical libraries. nih.gov These methods can identify critical pharmacophoric features and substitution patterns that lead to significant changes in activity, even across different chemical scaffolds. nih.gov Such computational analyses can accelerate the process of lead optimization by prioritizing the synthesis of compounds that are most likely to exhibit the desired biological effects. nih.gov These computational tools, when used in conjunction with experimental data, provide a powerful platform for elucidating the complex SAR of fatty acid analogues. nih.gov

The following table highlights the application of computational methods in SAR studies.

| Computational Technique | Application in SAR Analysis | Example |

| Molecular Docking | Predicts the binding orientation and affinity of ligands to their target proteins, helping to explain observed biological activities. | Docking studies of ceramides identified key interactions with bacterial membrane proteins. nih.gov |

| C-SAR | Analyzes large datasets to identify key structural features and substitution patterns that are critical for biological activity across different chemical series. | Used to study a library of HDAC6 inhibitors to accelerate structural development. nih.gov |

Future Research Directions and Open Questions

Elucidation of Undiscovered Biosynthetic Pathways

The precise mechanisms by which Nonadeca-11,13-dienoic acid is synthesized in nature remain largely uncharacterized. The biosynthesis of polyunsaturated fatty acids (PUFAs) typically occurs via two main routes: the aerobic pathway involving a series of desaturase and elongase enzymes (ELO/DES pathway) or the anaerobic PUFA synthase pathway. nih.govmdpi.com Research in marine invertebrates and microalgae has been pivotal in understanding these processes. mdpi.commdpi.com

Future research must focus on identifying the specific enzymes and genetic sequences responsible for producing this compound. A key open question is whether its synthesis follows a modified version of the conventional C18 PUFA pathways or if it involves a novel, uncharacterized enzymatic system. For instance, the production of odd-chain fatty acids often requires unique precursor molecules and enzymatic activities. Investigating organisms known to produce odd-chain lipids could provide crucial clues.

Key research objectives should include:

Genomic and Transcriptomic Screening: Searching the genomes of organisms where this compound or its derivatives are found for genes homologous to known fatty acid desaturases, elongases, and PUFA synthases.

Heterologous Expression Studies: Expressing candidate genes in a host organism (like yeast or E. coli) to confirm their enzymatic function and ability to produce the target fatty acid.

Isotope Tracing: Using labeled precursors in cell cultures or organisms to trace the metabolic flow and identify the intermediates leading to the formation of this compound.

Table 1: Hypothetical Enzymes in the Biosynthesis of this compound

| Enzyme Class | Potential Function | Precursor Substrate (Hypothetical) | Product |

| Fatty Acid Synthase (FAS) | De novo synthesis of fatty acid chains | Acetyl-CoA, Malonyl-CoA | Palmitic acid (16:0) |

| Elongase (Elovl) | Adds two-carbon units to the fatty acid chain | Palmitic acid (16:0) | Stearic acid (18:0) |

| Δ-Desaturase | Introduces a double bond at a specific position | Stearic acid (18:0) | Linoleic acid (18:2n-6) |

| Chain-Shortening Enzyme | Peroxisomal β-oxidation to remove one carbon | A C20 precursor | C19 fatty acid backbone |

| Isomerase/Desaturase | Creates the conjugated double bond system | A C19 mono- or di-unsaturated fatty acid | This compound |

Exploration of Novel Mechanistic Targets

The biological activities of conjugated fatty acids are mediated through their interaction with various cellular targets, which can modulate gene expression and signaling pathways. For CLAs, well-established targets include peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBPs), which are central regulators of lipid and glucose metabolism. frontiersin.orgmdpi.com

It is plausible that this compound interacts with these known targets, but its unique C19 structure may confer affinity for novel or different receptors, leading to distinct biological outcomes. A critical area of future research is to move beyond known CFA pathways and identify unique molecular targets. This exploration could reveal previously unknown regulatory networks affected by this specific fatty acid.

Key research approaches include:

Affinity-Based Proteomics: Using a chemically modified version of this compound as bait to pull down and identify binding proteins from cell lysates.

Computational Docking: Performing in-silico screening of this compound against libraries of protein structures to predict potential binding partners, including nuclear receptors, enzymes, and ion channels.

Cell-Based Reporter Assays: Screening the fatty acid against a panel of reporter cell lines to identify which signaling pathways (e.g., NF-κB, Wnt, mTOR) are activated or inhibited. mdpi.com

Metabolomic Profiling: Assessing how treatment with this compound alters the cellular metabolome, which can provide clues about the enzymatic pathways it affects. frontlinegenomics.com

Table 2: Potential Molecular Targets for this compound Based on Related Compounds

| Target Class | Specific Example | Known Function | Potential Effect of Binding |

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptor (PPARγ) | Master regulator of adipogenesis and lipid metabolism. rsc.org | Modulation of fat storage and insulin (B600854) sensitivity. |

| Transcription Factors | Sterol Regulatory Element-Binding Protein 1 (SREBP1) | Controls the expression of genes involved in fatty acid synthesis. mdpi.com | Inhibition of de novo lipogenesis. |

| Enzymes | Stearoyl-CoA Desaturase (SCD) | Catalyzes the synthesis of monounsaturated fatty acids. frontiersin.org | Alteration of membrane fluidity and cell signaling. |

| G-Protein Coupled Receptors | GPR120 | Senses free fatty acids to regulate metabolic and inflammatory responses. | Modulation of inflammation and glucose homeostasis. |

| Cytosolic Proteins | Fatty Acid Binding Proteins (FABPs) | Facilitate the intracellular transport and trafficking of fatty acids. | Altered cellular uptake and utilization. |

Development of Advanced Synthetic Strategies for Complex Isomers

The biological activity of conjugated fatty acids is highly dependent on the specific geometry (cis/trans) and position of their double bonds. Therefore, the ability to synthesize pure, specific isomers of this compound is crucial for accurately studying its biological functions. While methods like alkaline isomerization can produce mixtures of isomers, they lack the precision needed for detailed mechanistic studies. researcher.life

Future research must focus on developing robust and stereoselective synthetic routes to access all possible isomers of this compound (e.g., 11E,13E; 11E,13Z; 11Z,13E; 11Z,13Z). Advances in organic chemistry, particularly in catalytic and organometallic reactions, are key to achieving this goal. Strategies like the Wittig reaction and cross-coupling reactions have been successfully used for other complex fatty acids and could be adapted. nih.gov

Priorities for synthetic development include:

Stereoselective Catalysis: Employing transition metal catalysts (e.g., palladium, ruthenium) for cross-coupling reactions that allow for precise control over double bond formation and geometry.

Enzymatic Synthesis: Using lipases or other biocatalysts for reactions like esterification or isomerization under mild conditions, which can offer high selectivity and reduce the need for protecting groups. smolecule.com

Flow Chemistry: Developing continuous-flow synthesis methods to improve reaction efficiency, safety, and scalability, allowing for the production of larger quantities of specific isomers for in-vivo studies.

Table 3: Comparison of Synthetic Strategies for this compound Isomers

| Synthetic Strategy | Description | Advantages | Challenges |

| Wittig Reaction | The reaction of a phosphonium (B103445) ylide with an aldehyde or ketone to form an alkene. nih.gov | Highly reliable for C=C bond formation; can be tuned for Z- or E-selectivity. | Stoichiometric amounts of phosphine (B1218219) oxide waste; sometimes poor stereoselectivity. |

| Alkaline Isomerization | Use of a strong base (e.g., KOH) in a solvent like ethylene (B1197577) glycol to shift double bonds. researcher.life | Simple, low-cost procedure for generating conjugated systems. | Produces a complex mixture of positional and geometric isomers; difficult to separate. |

| Cross-Coupling (e.g., Suzuki, Negishi) | A transition-metal-catalyzed reaction to couple two fragments, often an organohalide and an organometallic compound. | High stereospecificity and functional group tolerance. | Requires synthesis of specific precursors; potential for metal contamination in the product. |

| Biocatalysis/Enzymatic Synthesis | Use of isolated enzymes (e.g., isomerases, lipases) to perform specific transformations. jst.go.jp | High chemo- and regioselectivity; environmentally friendly conditions. | Enzymes may have limited substrate scope; can be costly to produce and purify. |

Integration of Multi-omics Data for Comprehensive Understanding

By exposing a biological system (e.g., a cell line or model organism) to this compound and simultaneously measuring changes across these molecular layers, researchers can construct detailed network models of its effects. This can help identify not only direct targets but also downstream consequences and feedback loops that govern the ultimate physiological response.

Key goals for a multi-omics approach include:

Identifying Regulatory Networks: Correlating changes in gene transcripts (transcriptomics) with changes in protein levels (proteomics) to identify key regulatory hubs affected by the fatty acid.

Linking to Metabolic Phenotypes: Integrating lipidomic data showing changes in the levels of other lipids with transcriptomic data to understand how this compound reprograms cellular lipid metabolism. nih.gov

Discovering Biomarkers: Using integrated datasets to identify specific genes, proteins, or lipids whose levels change reliably in response to this compound, which could serve as biomarkers of its activity.

Table 4: Application of Multi-omics to Study this compound

| Omics Field | Technology Used | Key Questions to Answer |

| Genomics | Whole Genome Sequencing, GWAS | Are there genetic variants that influence the biosynthesis or response to this fatty acid? |

| Transcriptomics | RNA-Seq, Microarrays | Which genes are up- or down-regulated in response to this fatty acid? What signaling and metabolic pathways are activated? |

| Proteomics | Mass Spectrometry (LC-MS/MS), 2D-PAGE | Which protein levels change? What post-translational modifications are induced? |

| Lipidomics/Metabolomics | Mass Spectrometry (LC-MS, GC-MS) | How does this fatty acid alter the overall lipid and metabolite profile of the cell? What are its metabolic byproducts? frontlinegenomics.com |

Conclusion

Summary of Current Understanding of Nonadeca-11,13-dienoic Acid

The current body of scientific literature on this compound specifically is limited. Much of our understanding is inferred from the general principles of fatty acid chemistry and research into its isomers and other closely related dienoic acids. As a 19-carbon polyunsaturated fatty acid with two double bonds, its chemical identity is clear, but detailed experimental data on its specific physical properties, natural occurrence, and biological functions are not widely documented.

Research on analogous compounds, such as other nonadecadienoic acid isomers and dienoic acids with different carbon chain lengths, provides a framework for its potential characteristics. For instance, (10Z,13Z)-nonadecadienoic acid is recognized as a polyunsaturated fatty acid involved in lipid metabolism research. nih.gov Its esters have been identified in marine fungi, suggesting a potential for this compound to exist in nature as a secondary metabolite. vulcanchem.com The biological activities of various dienoic acids are diverse, ranging from functioning as insect pheromones to exhibiting anti-inflammatory, antimicrobial, and significant antitumor properties through mechanisms like topoisomerase inhibition. smolecule.commdpi.combenthamscience.comnih.gov These findings suggest that this compound could possess latent biological activities of therapeutic interest. However, without direct investigation, its specific roles remain speculative. The synthesis of related dienoic acids has been achieved through various methods, indicating that a targeted synthesis for the 11,13-isomer is feasible, which would be a critical step for enabling detailed study. rsc.orgresearchgate.netnih.gov

Outlook for Future Research in the Field of Dienoic Acid Chemistry and Biology

The field of dienoic acid chemistry and biology is rich with possibilities, and this compound represents a frontier for new discoveries. The future of research in this area can be viewed through several key initiatives:

Stereoselective Synthesis and Characterization: A crucial first step is the development of a robust and stereoselective synthesis for the different isomers (E,E; E,Z; Z,E; Z,Z) of this compound. This would provide the pure material necessary for comprehensive characterization of its physicochemical properties (e.g., melting point, solubility, spectral data) and for all subsequent biological testing.

Exploration of Natural Sources: Future research should involve screening various natural sources, such as marine organisms (sponges, fungi, limpets) and plants, for the presence of this compound and its derivatives. vulcanchem.comnih.gov Advanced analytical techniques like GC-MS and LC-MS will be instrumental in identifying and quantifying this compound in complex biological samples.

Investigation of Biological Activity: Based on the activities of related compounds, a broad screening of the biological effects of this compound is warranted. mdpi.comnih.gov Key areas of investigation should include its potential as an anticancer agent, with studies focusing on cytotoxicity against various cancer cell lines and elucidation of its mechanism of action, such as apoptosis induction or enzyme inhibition. benthamscience.comnih.gov Furthermore, its anti-inflammatory, antimicrobial, and potential roles in cellular signaling should be systematically explored.

Biosynthetic Pathway Elucidation: Should this compound be discovered in a natural source, elucidating its biosynthetic pathway would be a significant contribution. mdpi.com Understanding the enzymes responsible, such as desaturases and elongases, could open avenues for biotechnological production.

Structure-Activity Relationship Studies: The synthesis of various analogs and derivatives of this compound will be vital for establishing structure-activity relationships. This knowledge is fundamental for optimizing its potential therapeutic properties and designing novel, more potent, and selective agents for specific biological targets.

In essence, while this compound is currently an understudied molecule, the research landscape of related dienoic acids provides a clear and compelling roadmap for future investigations that could unlock new scientific knowledge and potential applications.

Q & A

Q. What spectroscopic methods are recommended for structural elucidation of Nonadeca-11,13-dienoic acid and its derivatives?

Answer:

- Mass Spectrometry (MS): Use high-resolution MS (e.g., Orbitrap Fusion with FAIMS) to determine molecular weight and fragmentation patterns. For example, analogous compounds like 15-Oxo-11,13-icosadienoic acid (C20H34O3) were analyzed using MS1–MS4 spectra, revealing characteristic ions at m/z 322.25 (M-H⁻) and fragmentation pathways indicative of conjugated double bonds .

- Nuclear Magnetic Resonance (NMR): Employ ¹H and ¹³C NMR to confirm double-bond geometry (Z/E configuration). For similar lipids, coupling constants (e.g., 10–12 Hz for trans double bonds) and chemical shifts (δ 5.3–5.6 ppm for olefinic protons) are critical .

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹) and conjugated double bonds (C=C stretch at ~1650 cm⁻¹) .

Q. How can researchers synthesize this compound analogs for metabolic studies?

Answer:

- Chemical Synthesis: Use Wittig or Horner-Wadsworth-Emmons reactions to introduce double bonds at specific positions. For example, prostaglandin analogs (e.g., PGD2 and PGE2) are synthesized via stereocontrolled oxidation of arachidonic acid derivatives .

- Isotopic Labeling: Incorporate deuterium (e.g., at positions 6,7 or 9,9,9) using deuterated fatty acid precursors, as demonstrated for Nonanoic acid derivatives . This aids in tracking metabolic turnover via MS.

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound in inflammation pathways be resolved?

Answer:

- Systematic Meta-Analysis: Compare studies using standardized models (e.g., murine macrophage assays) and control variables (e.g., dose, purity). For example, discrepancies in eicosanoid signaling (e.g., PGF2α’s role in vasoconstriction vs. luteolysis) were resolved by validating antibody specificity and assay conditions .

- Mechanistic Studies: Use genetic knockout models (e.g., COX-1/COX-2 inhibition) to isolate pathways. For analogous lipids like 15-KEDE, RNA-seq analysis revealed differential regulation of NF-κB and PPARγ targets .

Q. What experimental designs are suitable for studying this compound’s role in lipid membranes?

Answer:

- Biophysical Assays: Use Langmuir troughs to measure membrane insertion efficiency and fluorescence anisotropy to assess lipid ordering. Docosa-trienoic acid studies demonstrated that conjugated double bonds reduce membrane rigidity .

- Molecular Dynamics (MD) Simulations: Model interactions with phospholipids (e.g., DPPC bilayers) to predict effects on curvature and phase behavior. Parameters for similar lipids (e.g., 15-HEDE) are available in CHARMM and GROMACS force fields .

Q. How can researchers address challenges in quantifying trace levels of this compound in biological matrices?

Answer:

- Liquid Chromatography-Tandem MS (LC-MS/MS): Optimize reversed-phase columns (C18) and mobile phases (e.g., acetonitrile/0.1% formic acid) for separation. Use stable isotope-labeled internal standards (e.g., d4-Nonanoic acid) to correct for matrix effects .

- Derivatization: Enhance sensitivity by converting carboxylic acids to pentafluorobenzyl esters, as shown for 15-oxo-eicosatetraenoic acid quantification in plasma .

Methodological Guidance for Data Interpretation

Q. How should clustered data (e.g., repeated measurements in lipidomics studies) be statistically analyzed?

Answer:

- Mixed-Effects Models: Account for within-subject correlations using software like R’s lme4 or SAS PROC MIXED. For example, studies on Pten knockdown and fatty acid interactions used hierarchical models to adjust for technical replicates .

- False Discovery Rate (FDR) Correction: Apply Benjamini-Hochberg adjustments to lipidomic datasets to reduce Type I errors in pathway analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.